N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[55]undecane-4-carboxamide is a synthetic compound with a unique structure that combines a fluoropyridine moiety with a spirocyclic framework
Properties
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-13-4-5-14(18-10-13)11-19-15(21)20-8-9-22-16(12-20)6-2-1-3-7-16/h4-5,10H,1-3,6-9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUOAVQJPLZQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCO2)C(=O)NCC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. This intermediate is then reacted with a spirocyclic amine under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the spirocyclic framework provides structural rigidity. These interactions can modulate biological pathways, leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound shares the fluoropyridine moiety but lacks the spirocyclic framework.
4-Amino-2-(trifluoromethyl)benzonitrile: Another fluorinated compound with different structural features.
Uniqueness
N-[(5-fluoropyridin-2-yl)methyl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its combination of a fluoropyridine moiety and a spirocyclic framework. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
